

A Comparative Analysis of Picric Acid and TNT: Explosive Power and Sensitivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Picrate*

Cat. No.: *B076445*

[Get Quote](#)

For Immediate Release

This guide provides a detailed comparison of the explosive properties of two well-known nitroaromatic compounds: Picric Acid (2,4,6-trinitrophenol) and Trinitrotoluene (TNT). The information presented is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview supported by experimental data.

Executive Summary

Picric acid and TNT are both secondary high explosives with a long history of use. While structurally similar, they exhibit key differences in their explosive output and sensitivity to external stimuli. Picric acid is a more powerful explosive than TNT, evidenced by its higher velocity of detonation and relative effectiveness factor.^[1] This increased power is attributed to its better oxygen balance, which allows for a more complete and energetic decomposition reaction.^[2]

However, the primary drawback of picric acid lies in its heightened sensitivity and chemical reactivity. Dry picric acid is more sensitive to impact than TNT and, most notably, has the hazardous propensity to form highly unstable and shock-sensitive metal **picrate** salts when in contact with common metals.^{[3][4][5]} This reactivity makes picric acid more dangerous to handle and store over long periods, leading to its general replacement by the more stable and safer TNT for most applications.^[6]

Quantitative Data Summary

The following tables summarize the key performance and sensitivity parameters of picric acid and TNT based on experimental data.

Table 1: Explosive Power Comparison

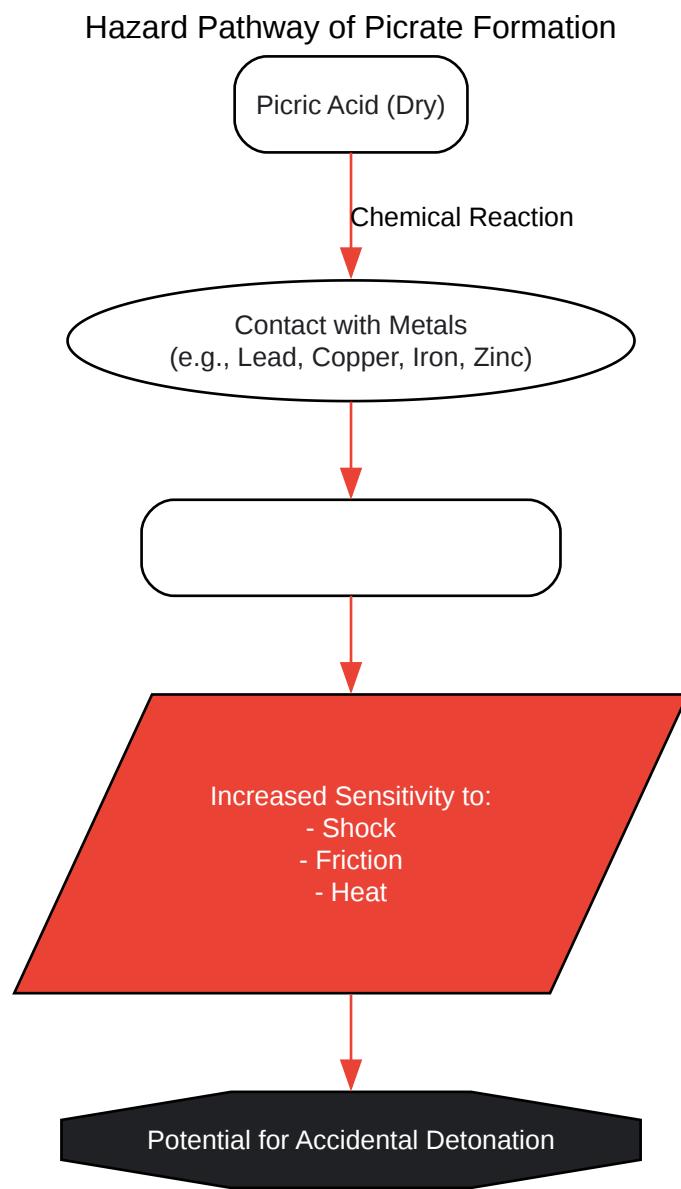

Parameter	Picric Acid (TNP)	Trinitrotoluene (TNT)
Velocity of Detonation (VoD)	7,350 m/s (at 1.70 g/cm ³)	6,900 m/s (at 1.60 g/cm ³)
Heat of Explosion	~4,393 kJ/kg	4,184 kJ/kg (by convention)
Relative Effectiveness (R.E.) Factor	1.20	1.00 (Reference Standard)

Table 2: Sensitivity to Initiation

Parameter	Picric Acid (TNP)	Trinitrotoluene (TNT)
Impact Sensitivity (BAM Fallhammer)	~15.7 J	~25.1 J
Friction Sensitivity (BAM Friction Test)	> 360 N	> 360 N (Generally considered very insensitive)
Temperature of Explosion	~300 °C (572 °F)	~240 °C (464 °F) ^[2]
High-Velocity Bullet Impact	50% Detonation Rate	2% Detonation Rate

Key Differences and Logical Relationships

The fundamental differences in the chemical structures of picric acid and TNT directly influence their explosive characteristics and safety profiles.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. utec-corp.com [utec-corp.com]
- 2. tandfonline.com [tandfonline.com]
- 3. etusersgroup.org [etusersgroup.org]
- 4. scholars.huji.ac.il [scholars.huji.ac.il]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 2,4,6-Trinitrotoluene | C7H5N3O6 | CID 8376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Picric Acid and TNT: Explosive Power and Sensitivity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076445#picric-acid-vs-tnt-explosive-power-and-sensitivity\]](https://www.benchchem.com/product/b076445#picric-acid-vs-tnt-explosive-power-and-sensitivity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com